molecular formula C10H6Br2N2O2S B1681117 5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one

5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one

Cat. No.: B1681117
M. Wt: 378.04 g/mol
InChI Key: LZPGGHKJSQSUDE-UQCOIBPSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bromophenol thiohydantoin typically involves the reaction of bromophenol with thiohydantoin under specific conditions. One common method includes the alkylation of bromophenol with a suitable thiohydantoin derivative, followed by purification steps to isolate the desired product .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up processes to accommodate larger quantities. This may involve optimized reaction conditions, continuous flow reactors, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bromophenol thiohydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives .

Mechanism of Action

The mechanism of action of bromophenol thiohydantoin involves its interaction with specific molecular targets. For instance, it inhibits the enzyme c-di-AMP synthase by binding to its active site, thereby preventing the synthesis of c-di-AMP, a crucial bacterial second messenger. This inhibition disrupts various bacterial processes, including cell wall formation and stress responses .

Comparison with Similar Compounds

Uniqueness: Bromophenol thiohydantoin is unique due to its combined halogenated phenol and thiohydantoin structure, which allows it to interact with a broader range of biological targets. This dual functionality makes it a versatile compound in various research applications .

Properties

Molecular Formula

C10H6Br2N2O2S

Molecular Weight

378.04 g/mol

IUPAC Name

(5Z)-5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H6Br2N2O2S/c11-5-1-4(8(15)6(12)3-5)2-7-9(16)14-10(17)13-7/h1-3,15H,(H2,13,14,16,17)/b7-2-

InChI Key

LZPGGHKJSQSUDE-UQCOIBPSSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C\2/C(=O)NC(=S)N2)O)Br)Br

SMILES

C1=C(C=C(C(=C1C=C2C(=O)NC(=S)N2)O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1C=C2C(=O)NC(=S)N2)O)Br)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ST-056083;  ST 056083;  ST056083

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one
Reactant of Route 4
5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one
Reactant of Route 5
5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one
Reactant of Route 6
5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one

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